molecular formula C18H15N3O B15001440 Quinoline, 8-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-

Quinoline, 8-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-

Cat. No.: B15001440
M. Wt: 289.3 g/mol
InChI Key: WGJAXNWOMZSLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE is a complex heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and quinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:

    Microwave irradiation: Provides rapid heating and high yields.

    Condensation reaction: Involves 2-aminopyridine derivatives and α-bromoketones.

    Temperature: Elevated temperatures are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic reactions is advantageous due to its simplicity, greater selectivity, and rapid synthesis .

Chemical Reactions Analysis

Types of Reactions

8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reactions: Often involve halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

8-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline

InChI

InChI=1S/C18H15N3O/c1-13-7-8-17-20-15(11-21(17)10-13)12-22-16-6-2-4-14-5-3-9-19-18(14)16/h2-11H,12H2,1H3

InChI Key

WGJAXNWOMZSLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)COC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.